

Apholate: A Technical Guide to its Chemical Structure, Properties, and Chemosterilant Activity

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Compound of Interest

Compound Name: Apholate

Cat. No.: B1665135

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Introduction

Apholate is a potent insect chemosterilant that has been the subject of significant research due to its ability to induce sterility in a variety of insect species.[1] As an aziridine-based alkylating agent, its mechanism of action is analogous to that of ionizing radiation, primarily targeting the genetic material of the organism.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the biological mechanism of action of **apholate**, intended to serve as a valuable resource for researchers in pest management, toxicology, and drug development. While **apholate** has demonstrated high efficacy, its practical application has been limited to laboratory settings due to its toxicity and potential environmental impact.[2]

Chemical Structure and Identification

Apholate, a member of the class of aziridines, is chemically designated as 2,2,4,4,6,6-hexakis(1-aziridinyl)-1,3,5,2λ⁵,4λ⁵,6λ⁵-triazatriphosphinane.[3] Its structure features a central phosphazene ring with six aziridinyl groups attached to the phosphorus atoms.

Chemical Formula: C₁₂H₂₄N₉P₃

IUPAC Name: 2,2,4,4,6,6-hexakis(aziridin-1-yl)-1,3,5-triaza-2 λ^5 ,4 λ^5 ,6 λ^5 -triphosphacyclohexa-1,3,5-triene

CAS Registry Number: 52-46-0

Synonyms:

- ENT 26316
- NSC 26812
- 1-Aziridinylphosphonitrile trimer
- Hexakis(1-aziridinyl)phosphine oxide

Physicochemical Properties

A summary of the key physicochemical properties of **apholate** is presented in the table below.

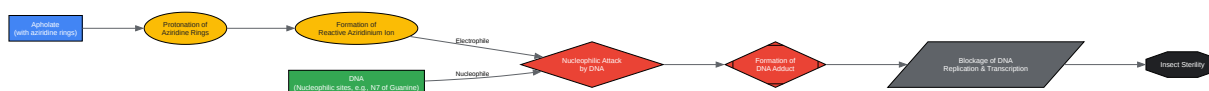
Property	Value	Reference
Molecular Weight	387.30 g/mol	[3]
Melting Point	147.5 °C (from heptane)	
Appearance	Crystalline solid	
Relative Density (Predicted)	2.32 g/cm ³	
Solubility	Information not widely available. Experimental determination is recommended.	
Stability	Information not widely available. Experimental determination is recommended.	

Mechanism of Action: Chemosterilization through DNA Alkylation

The primary biological activity of **apholate** is its function as a chemosterilant, which is achieved through its potent DNA alkylating properties. The highly reactive aziridine rings are central to this mechanism.

DNA Alkylation Pathway

The aziridinium ions, formed from the protonation of the aziridine rings, are highly electrophilic and readily react with nucleophilic sites on DNA bases, particularly the N7 position of guanine. This covalent modification of DNA, known as DNA adduct formation, disrupts the normal processes of DNA replication and transcription. The presence of multiple aziridine groups allows for cross-linking of DNA strands, which is a particularly severe form of DNA damage that is difficult for the cell to repair. This extensive DNA damage ultimately leads to the inhibition of DNA synthesis in egg cells, resulting in sterility.



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Caption: General pathway of DNA alkylation by **apholate** leading to insect sterility.

Experimental Protocols

Detailed, standardized experimental protocols specifically for **apholate** are not readily available in the public domain. The following sections provide generalized methodologies that can be adapted and optimized for research involving **apholate**.

Synthesis of Apholate (Generalized Method)

A potential synthetic route to **apholate** involves the reaction of hexachlorocyclotriphosphazene with an excess of aziridine in the presence of a tertiary amine as a hydrogen chloride acceptor.

Materials:

- Hexachlorocyclotriphosphazene ($\text{N}_3\text{P}_3\text{Cl}_6$)
- Aziridine
- Triethylamine (or another suitable tertiary amine)
- Anhydrous inert solvent (e.g., diethyl ether, benzene)

Procedure:

- Dissolve hexachlorocyclotriphosphazene in the anhydrous inert solvent in a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
- Cool the solution in an ice bath.
- A solution of aziridine and triethylamine in the same solvent is added dropwise to the stirred solution of hexachlorocyclotriphosphazene.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.
- The resulting mixture, containing the product and triethylamine hydrochloride, is cooled.
- The triethylamine hydrochloride precipitate is removed by filtration.
- The solvent is removed from the filtrate under reduced pressure to yield the crude product.
- The crude **apholate** can be purified by recrystallization from a suitable solvent (e.g., heptane).

Determination of Solubility (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.

Materials:

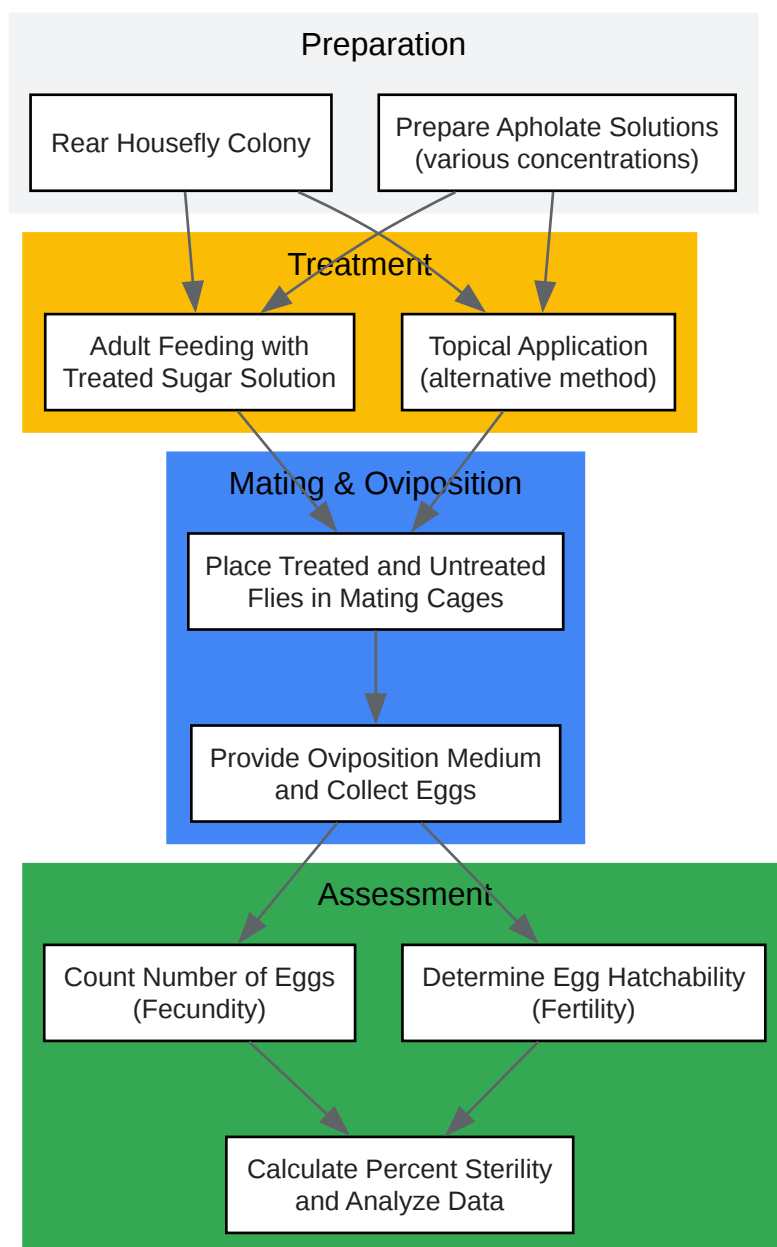
- **Apholate** (pure solid)
- Selected solvents (e.g., water, ethanol, acetone, hexane)
- Vials with screw caps
- Shaking incubator or orbital shaker
- Centrifuge
- Analytical method for quantification (e.g., GC, HPLC)

Procedure:

- Add an excess amount of solid **apholate** to a series of vials.
- Add a known volume of each selected solvent to the respective vials.
- Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C).
- Agitate the vials for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary study may be needed to determine the time to reach equilibrium.
- After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the aliquot with a suitable solvent if necessary.
- Quantify the concentration of **apholate** in the aliquot using a validated analytical method.
- The determined concentration represents the solubility of **apholate** in that solvent at the specified temperature.

Evaluation of Chemosterilant Activity in Houseflies (*Musca domestica*)

This protocol outlines a general procedure to assess the sterilizing effect of **apholate** on houseflies.



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Caption: Workflow for evaluating the chemosterilant efficacy of **apholate** in houseflies.

Materials:

- A healthy, synchronized colony of houseflies (*Musca domestica*)
- **Apholate**
- Appropriate solvent for **apholate** (e.g., acetone, sugar-water solution)
- Cages for rearing and mating
- Sugar, powdered milk, and water for diet
- Oviposition medium (e.g., larval rearing medium)
- Microscope

Procedure:

- Rearing: Maintain a colony of houseflies under controlled conditions (e.g., $27\pm1^{\circ}\text{C}$, $60\pm5\%$ RH, 12:12 L:D photoperiod).
- Treatment Preparation: Prepare a series of **apholate** solutions of varying concentrations in a suitable carrier (e.g., dissolved in a small amount of acetone and then mixed with a sugar solution). A control group should receive the carrier without **apholate**.
- Treatment Application:
 - Feeding Method: Provide the **apholate**-treated sugar solution to newly emerged adult flies for a specific period (e.g., 24-48 hours).
 - Topical Application (alternative): Apply a precise volume of an acetone solution of **apholate** to the dorsal thorax of individual anesthetized flies using a microapplicator.
- Mating: After the treatment period, place treated males with untreated virgin females, and treated females with untreated virgin males in separate mating cages. A control group of untreated males and females should also be set up.

- Oviposition and Egg Collection: Provide an oviposition medium in each cage. Collect the eggs laid over a specific period (e.g., 24 hours).
- Assessment of Fecundity and Fertility:
 - Fecundity: Count the total number of eggs laid per female in each group.
 - Fertility: Place a known number of eggs from each group on a moist filter paper in a petri dish and incubate under optimal conditions. After a suitable incubation period (e.g., 24-48 hours), count the number of hatched larvae to determine the percentage of egg hatchability.
- Data Analysis: Calculate the percent sterility for each treatment group compared to the control. Analyze the data statistically to determine the dose-response relationship.

Analytical Methods

Thin-Layer Chromatography (TLC) for Identification

TLC can be used as a rapid and simple method for the qualitative identification of **apholate**.

Materials:

- TLC plates (e.g., silica gel 60 F₂₅₄)
- Developing chamber
- Mobile phase (a suitable solvent system to be determined experimentally, e.g., a mixture of a non-polar and a polar solvent like hexane and ethyl acetate)
- **Apholate** standard
- Sample extract
- Visualization method (e.g., UV light at 254 nm, iodine vapor, or a specific chromogenic reagent)

Procedure:

- Prepare a suitable mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Allow the chamber to saturate with solvent vapor.
- Spot the **apholate** standard and the sample extract onto the baseline of the TLC plate using a capillary tube.
- Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.
- Allow the solvent to ascend the plate until it is near the top.
- Remove the plate from the chamber and mark the solvent front.
- Allow the plate to dry.
- Visualize the spots under UV light or by placing the plate in a chamber with iodine crystals.
- Compare the R_f value of the spot in the sample extract with that of the **apholate** standard for identification.

Gas Chromatography (GC) for Quantification

GC can be employed for the quantitative analysis of **apholate**, often requiring derivatization to improve volatility and thermal stability.

Materials:

- Gas chromatograph with a suitable detector (e.g., Nitrogen-Phosphorus Detector - NPD, or Mass Spectrometer - MS)
- Capillary column appropriate for the analysis of organophosphorus compounds.
- Carrier gas (e.g., helium, nitrogen)
- **Apholate** standard solutions of known concentrations
- Sample extracts
- Derivatizing agent if necessary

Procedure:

- **Sample Preparation:** Extract **apholate** from the matrix using a suitable solvent and clean up the extract to remove interfering substances. Derivatization may be performed at this stage if required.
- **Instrumental Conditions:** Optimize the GC parameters, including injector temperature, oven temperature program, carrier gas flow rate, and detector settings.
- **Calibration:** Inject a series of **apholate** standard solutions of known concentrations to generate a calibration curve.
- **Sample Analysis:** Inject the prepared sample extracts into the GC.
- **Quantification:** Identify the **apholate** peak in the chromatogram based on its retention time compared to the standard. Quantify the amount of **apholate** in the sample by comparing its peak area or height to the calibration curve.

Safety and Handling

Apholate is a toxic compound and should be handled with extreme care in a well-ventilated laboratory, preferably in a fume hood. It is classified as a potential mutagen and carcinogen. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times when handling this chemical. All waste materials containing **apholate** should be disposed of in accordance with institutional and national regulations for hazardous chemical waste.

Conclusion

Apholate remains a significant compound in the study of insect chemosterilization due to its high efficacy. Its mechanism of action, centered on DNA alkylation, provides a clear basis for its biological effects. This technical guide has summarized the core chemical and physical properties of **apholate** and provided generalized experimental protocols for its synthesis, analysis, and biological evaluation. It is crucial for researchers to adapt and validate these methods for their specific applications and to adhere to strict safety protocols when working with this potent compound. Further research into less toxic and more environmentally benign

analogues of **apholate** could pave the way for new and safer methods of insect population control.

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References

- 1. Chemosterilants for Control of Insects and Insect Vectors of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. Evaluation of chemosterility effect of different insect growth regulators on Bactrocera zonata population - PMC [pmc.ncbi.nlm.nih.gov]
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